Product packaging for 1-Chloro-4-(3-iodopropoxy)benzene(Cat. No.:CAS No. 119795-57-2)

1-Chloro-4-(3-iodopropoxy)benzene

Cat. No.: B037841
CAS No.: 119795-57-2
M. Wt: 296.53 g/mol
InChI Key: HVVWUBWHLIPSCS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aryl Ethers

Halogenated aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring, which also bears one or more halogen atoms. wikipedia.orgncert.nic.in This class of compounds is significant in various fields, including industrial and medicinal chemistry. waterquality.gov.aunih.gov The presence of halogens—fluorine, chlorine, bromine, or iodine—on the aromatic ring influences the molecule's reactivity, polarity, and biological activity. wikipedia.orgchemrxiv.org

The reactivity of the C-X (carbon-halogen) bond is a key feature of these compounds. Aryl halides, where the halogen is directly attached to the aromatic ring, are generally less reactive towards nucleophilic substitution than alkyl halides. ncert.nic.in However, the specific halogen and the presence of other substituents on the ring can modulate this reactivity. For instance, the carbon-iodine bond is typically weaker and more reactive than the carbon-chlorine bond, a property that is exploited in cross-coupling reactions. nih.gov

Halogenated aryl ethers serve as crucial building blocks in the synthesis of more complex molecules. ontosight.ainih.gov They are utilized in the formation of diaryl ethers, a common structural motif in many natural products and pharmaceuticals. nih.gov The specific combination of a chloro and an iodo substituent on the benzene (B151609) ring, as seen in related compounds like 1-chloro-4-iodobenzene (B104392), provides two distinct reactive sites for sequential and selective chemical transformations. ontosight.ainih.gov

Significance of the 1-Chloro-4-(3-iodopropoxy)benzene Motif in Organic Chemistry Research

The this compound motif is particularly significant due to its bifunctional nature, offering multiple reaction pathways for synthetic chemists. The molecule combines the features of a halogenated aryl ether with those of an alkyl iodide, presenting a versatile platform for constructing more elaborate molecular architectures.

The primary utility of this compound lies in its role as a linker or building block in multi-step organic syntheses. The iodopropoxy chain provides a reactive site for nucleophilic substitution reactions. smolecule.com The terminal iodine atom is a good leaving group, readily displaced by various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This functionality allows for the tethering of the chlorobenzene (B131634) moiety to other molecules or scaffolds. smolecule.com

Simultaneously, the chlorobenzene ring offers a site for reactions typical of aryl halides, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). While the aryl chloride bond is less reactive than the aryl iodide bond, its transformation can be achieved under specific catalytic conditions. This differential reactivity allows for a stepwise and controlled elaboration of the molecule.

Research applications of this motif are found in several areas:

Intermediate in Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules. smolecule.com Its structure allows for the introduction of various functional groups through the displacement of the iodine atom and subsequent modification of the chloro-aromatic ring.

Pharmaceutical and Medicinal Chemistry: The presence of a halogenated aromatic ring is a common feature in many pharmaceutical compounds. nih.gov The this compound scaffold can be used to synthesize analogs of biologically active molecules for structure-activity relationship (SAR) studies. The iodine atom also makes it a potential candidate for the development of radiolabeled compounds for imaging or therapeutic purposes. smolecule.com

Materials Science: The aromatic core and the reactive functionalities of this molecule make it a candidate for incorporation into novel polymers or other materials. smolecule.com The ability to form stable linkages through the propoxy chain allows for the design of materials with specific properties.

In essence, this compound is a valuable tool for organic chemists, providing a reliable and adaptable framework for the synthesis of a wide range of target molecules with potential applications in various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClIO B037841 1-Chloro-4-(3-iodopropoxy)benzene CAS No. 119795-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(3-iodopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVWUBWHLIPSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCI)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383481
Record name 1-chloro-4-(3-iodopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119795-57-2
Record name 1-chloro-4-(3-iodopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Chloro 4 3 Iodopropoxy Benzene

Direct Synthetic Routes

Direct synthetic routes offer a straightforward approach to the formation of the target molecule, often involving fewer steps. These methods typically rely on the inherent reactivity of the starting materials.

Nucleophilic Substitution Approaches to 1-Chloro-4-(3-iodopropoxy)benzene

One of the most common methods for synthesizing aryl ethers is through nucleophilic substitution, specifically the Williamson ether synthesis. In the context of this compound, this involves the reaction of a phenoxide with an alkyl halide. A plausible route starts with 4-chlorophenol (B41353), which is deprotonated by a base to form the more nucleophilic 4-chlorophenoxide. This intermediate then reacts with a three-carbon chain bearing a leaving group and an iodine atom, such as 1,3-diiodopropane (B1583150) or 3-iodopropyl tosylate.

Alternatively, the synthesis can proceed by reacting 1-chloro-4-bromobenzene with 3-iodopropanol in the presence of a base like potassium carbonate. smolecule.com In this scenario, the alkoxide of 3-iodopropanol acts as the nucleophile, displacing the bromo group on the benzene (B151609) ring. However, nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 1-chloro-4-bromobenzene is generally challenging and requires harsh conditions. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group significantly increases the reaction rate, a condition not met by the chloro-substituent alone. libretexts.org

A more efficient nucleophilic substitution strategy involves the reaction of 4-chlorophenol with 1,3-diiodopropane. The phenoxide, generated in situ with a base, attacks one of the carbon atoms of 1,3-diiodopropane, displacing an iodide ion to form the desired ether.

Table 1: Nucleophilic Substitution Reaction Parameters

Reactant 1Reactant 2BaseSolventProduct
4-Chlorophenol1,3-DiiodopropaneK₂CO₃Acetone (B3395972)This compound
1-Chloro-4-bromobenzene3-IodopropanolK₂CO₃DMFThis compound

Direct Halogenation Protocols for Propoxybenzene (B152792) Derivatives

Direct halogenation can be a viable method for introducing one of the halogen atoms onto a pre-existing propoxybenzene derivative. smolecule.com For instance, one could start with 4-chloropropoxybenzene and introduce the iodine atom onto the propyl chain. This is typically achieved through a halogen exchange reaction, for example, by reacting 1-chloro-4-(3-chloropropoxy)benzene (B8691610) with sodium iodide in a Finkelstein reaction.

Another approach involves the direct chlorination of a precursor molecule. For example, the synthesis could start with the chlorination of 4-hydroxyphenyl propyl iodide, followed by a dehydration step. smolecule.com The regioselectivity of the chlorination would be a critical factor in this approach, as the hydroxyl group is an ortho-, para-directing activator.

Grignard Reagent Applications in Aryl Ether Synthesis

Grignard reagents provide a powerful tool for forming carbon-carbon bonds, and their application can be extended to the synthesis of ethers. mnstate.edu A potential, though less common, Grignard-based strategy for this compound could involve the reaction of a Grignard reagent derived from a chlorobenzene (B131634) derivative with a suitable electrophile containing the iodopropoxy group. smolecule.com

A more general application involves the formation of an alcohol precursor via a Grignard reaction, which is then converted to the final ether. For example, a Grignard reagent could be used to introduce a functional group that is later transformed into the ether linkage. The Grignard reagent, typically formed by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, is a potent nucleophile and a strong base. libretexts.org

Cross-Coupling and Transition Metal-Catalyzed Syntheses of Halogenated Aryl Ethers

Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, offering high efficiency and selectivity for the formation of C-O bonds in aryl ethers.

Palladium-Catalyzed C-O Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis counterpart, are powerful methods for forming C-O bonds. rsc.orgnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. nih.gov

For the synthesis of this compound, this would involve the reaction of an aryl halide like 1-chloro-4-iodobenzene (B104392) or 1,4-dichlorobenzene (B42874) with 3-iodopropanol. nih.gov The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.gov The reaction conditions, including the base and solvent, must be carefully optimized to achieve good yields. nih.gov

Table 2: Palladium-Catalyzed C-O Cross-Coupling

Aryl HalideAlcoholCatalystLigandBaseProduct
1-Chloro-4-iodobenzene3-IodopropanolPd₂(dba)₃BippyPhosCs₂CO₃This compound
1,4-Dichlorobenzene3-IodopropanolPd(OAc)₂BrettPhosK₃PO₄This compound

Copper-Catalyzed Etherification Approaches (e.g., Ullmann-type Reactions)

The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for the synthesis of diaryl ethers and, more recently, alkyl aryl ethers. organic-chemistry.org Modern modifications of the Ullmann reaction often use copper(I) salts, such as CuI, and can be performed under milder conditions than the traditional high-temperature protocol. nih.gov

The synthesis of this compound via a copper-catalyzed route would typically involve the reaction of 4-chlorophenol with 1,3-diiodopropane or the coupling of 1-chloro-4-iodobenzene with 3-iodopropanol. The key to a successful coupling is often the use of a specific base, such as lithium tert-butoxide, which can generate the lithium alkoxide in situ. organic-chemistry.org Some modern protocols have been developed that proceed at room temperature with the use of specific ligands. nih.gov A notable advantage of some copper-catalyzed methods is that they can be performed without expensive ligands, making them suitable for larger-scale synthesis. organic-chemistry.org For instance, a mixture of 4-chlorophenol and a base like potassium hydroxide (B78521) can be heated, followed by the addition of a copper catalyst and 3,4-dichloronitrobenzene (B32671) to form a diaryl ether, illustrating a similar C-O bond formation strategy. nih.gov

Table 3: Copper-Catalyzed Etherification (Ullmann-type Reaction)

Aryl Halide / PhenolAlkyl Halide / AlcoholCatalystBaseSolventProduct
4-Chlorophenol1,3-DiiodopropaneCuIK₂CO₃PyridineThis compound
1-Chloro-4-iodobenzene3-IodopropanolCuILiOt-Bu3-IodopropanolThis compound

Chan-Lam Coupling Strategies for Aryl Ether Formation

The Chan-Lam coupling reaction is a significant copper-catalyzed cross-coupling method for forming carbon-heteroatom bonds, specifically aryl ethers in this context. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl boronic acid with an alcohol. wikipedia.orgnrochemistry.com It is known for its mild reaction conditions, often conducted at room temperature and open to the air, which presents an advantage over the palladium-catalyzed Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the Chan-Lam coupling involves a Cu(II) catalyst. The cycle is thought to initiate with the transmetalation of the aryl boronic acid to the copper center. This is followed by coordination of the alcohol and subsequent reductive elimination to form the desired aryl ether and a Cu(I) species. The Cu(I) is then reoxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.com

For the synthesis of this compound, a Chan-Lam approach would theoretically involve the coupling of 4-chlorophenylboronic acid with 3-iodopropanol. Key to the success of this reaction is the choice of copper catalyst, ligand, base, and solvent. Copper(II) acetate (B1210297) is a commonly used catalyst. organic-chemistry.org

Parameter Typical Condition Reference
Catalyst Copper(II) acetate organic-chemistry.org
Aryl Source 4-Chlorophenylboronic acidN/A
Alcohol 3-IodopropanolN/A
Ligand Pyridine or other nitrogen-based ligands wikipedia.org
Solvent Dichloromethane, TolueneN/A
Temperature Room Temperature to mild heating wikipedia.org
Atmosphere Air wikipedia.org

Non-Metallic and Alternative Etherification Methods

Transition-Metal-Free O-Arylation Techniques

While transition-metal-catalyzed reactions are powerful, transition-metal-free O-arylation methods offer alternatives that avoid potential metal contamination in the final product. One such approach involves the use of S-arylphenothiaziniums, which can be synthesized from arylboronic acids. nih.gov This method allows for the selective introduction of aryl groups onto alcohols and phenols. nih.gov

In the context of synthesizing this compound, this would involve reacting 4-chlorophenol with a suitable 3-iodopropylating agent in the presence of a non-metallic activating system. However, the more direct and traditional transition-metal-free approach is the Williamson ether synthesis.

Alkylation of Aryl Alcohols

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide with an organohalide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would entail the deprotonation of 4-chlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 1,3-dihalopropane, such as 1-bromo-3-iodopropane (B1590499) or 1,3-diiodopropane.

The reaction is typically carried out in the presence of a base to generate the phenoxide in situ. Common bases include potassium carbonate, sodium hydroxide, and potassium hydroxide. The choice of solvent is also critical, with polar aprotic solvents like DMF, DMSO, or acetone often being employed to facilitate the SN2 reaction. francis-press.com

A plausible synthetic route would be the reaction of 4-chlorophenol with 1,3-diiodopropane in the presence of a base like potassium carbonate in a suitable solvent.

Reactant 1 Reactant 2 Base Solvent Typical Conditions Reference
4-Chlorophenol1,3-DiiodopropaneK2CO3Acetone or DMFReflux orgchemres.org
4-Chlorophenol1-Bromo-3-iodopropaneNaOHToluenePhase Transfer Catalyst francis-press.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to consider include the choice of reactants, catalyst, base, solvent, temperature, and reaction time. researchgate.netbeilstein-journals.org

For a Williamson ether synthesis approach, the reactivity of the dihalopropane is a significant factor. 1,3-diiodopropane is generally more reactive than 1-bromo-3-chloropropane (B140262) due to the better leaving group ability of iodide. However, this also increases the likelihood of side reactions, such as elimination or the formation of bis-ether products.

The choice of base and its stoichiometry is critical. A strong base ensures complete deprotonation of the phenol, but an excess can promote side reactions. The temperature of the reaction needs to be carefully controlled; higher temperatures can increase the reaction rate but may also lead to decomposition or unwanted byproducts. orgchemres.org

Recent advancements in reaction optimization often employ techniques like microwave irradiation to reduce reaction times and improve yields. orgchemres.org Solvent-free conditions, where the reaction is run with a solid base like potassium carbonate, are also being explored as a "greener" alternative. orgchemres.org

A study on the synthesis of related alkyl aryl ethers highlighted the effectiveness of using microwave irradiation and solvent-free conditions with potassium carbonate as a mild solid base, resulting in excellent yields. orgchemres.org Another study focused on optimizing the synthesis of dihydrobenzofuran neolignans found that the choice of oxidant and solvent significantly impacted conversion and selectivity. scielo.br While not directly synthesizing the target compound, these studies provide valuable insights into the optimization of similar etherification reactions.

Chemical Reactivity and Mechanistic Studies of 1 Chloro 4 3 Iodopropoxy Benzene

Nucleophilic Substitution Reactions

The presence of two different carbon-halogen bonds in 1-chloro-4-(3-iodopropoxy)benzene dictates its reactivity towards nucleophiles. The aromatic carbon-chlorine bond and the aliphatic carbon-iodine bond exhibit different susceptibilities to nucleophilic attack.

Reactivity at the Chloro-Substituted Aromatic Ring

Nucleophilic substitution at the chloro-substituted aromatic ring is generally challenging due to the high electron density of the benzene (B151609) ring and the strength of the sp² carbon-chlorine bond. vedantu.com Chlorobenzene (B131634) itself is very unreactive towards nucleophilic substitution. vedantu.com The resonance effect of the chlorine atom's lone pairs with the benzene ring imparts a partial double bond character to the C-Cl bond, making it harder to break. vedantu.com

However, such reactions, known as nucleophilic aromatic substitution (SNAr), can occur under specific conditions. The presence of the para-alkoxy group (-O-(CH₂)₃-I) on the benzene ring influences the reactivity. While strongly electron-withdrawing groups in the ortho and para positions significantly activate the ring towards SNAr, libretexts.orglibretexts.org the ether group is generally considered an activating group for electrophilic aromatic substitution and a weak deactivator for nucleophilic substitution under harsh conditions. For substitution to occur at the chlorobenzene moiety, forcing conditions such as high temperatures and strong nucleophiles are typically required. libretexts.orgpressbooks.pub For example, reaction with sodium hydroxide (B78521) at high temperatures can lead to the formation of the corresponding phenol. libretexts.org

Reactivity at the Iodo-Substituted Propoxy Chain

The primary alkyl iodide at the end of the propoxy chain is highly susceptible to nucleophilic substitution, primarily via an SN2 mechanism. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, and iodide is an excellent leaving group. This makes the terminal carbon of the propoxy chain a prime target for a wide variety of nucleophiles.

This reactivity is often exploited in the synthesis of derivatives. For instance, the introduction of the iodopropoxy group itself can be achieved through a Finkelstein reaction, where a chloro or bromo analog is treated with an iodide salt. smolecule.com

Table 1: Examples of Nucleophilic Substitution at the Iodo-Substituted Propoxy Chain

Nucleophile Reagent Example Product
Azide Sodium Azide (NaN₃) 1-(3-azidopropoxy)-4-chlorobenzene
Cyanide Sodium Cyanide (NaCN) 4-(4-chlorophenoxy)butanenitrile
Thiolate Sodium Thiophenoxide (NaSPh) 1-chloro-4-(3-(phenylthio)propoxy)benzene

This table presents hypothetical, yet chemically plausible, reactions based on the known reactivity of primary alkyl iodides.

Mechanistic Insights into Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) at the chloro-substituted ring proceeds through a distinct two-step addition-elimination mechanism. libretexts.orglibretexts.org This pathway is different from SN1 and SN2 reactions observed in aliphatic systems. libretexts.org

The mechanism involves the following steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge is delocalized over the aromatic ring.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion. masterorganicchemistry.com

The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility. The presence of the para-alkoxy group, being an electron-donating group by resonance, can slightly destabilize the negative charge of the Meisenheimer complex compared to an unsubstituted ring, thus not significantly facilitating the SNAr reaction.

Under extremely harsh conditions with very strong bases like sodium amide, an alternative elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. pressbooks.pub

Elimination Reactions

Elimination reactions of this compound can be induced, particularly when treated with strong, non-nucleophilic bases. smolecule.com These reactions typically involve the iodo-substituted propoxy chain.

Iodine-Facilitated Elimination Pathways

The presence of iodine, an excellent leaving group, on the propoxy chain facilitates elimination reactions, which can proceed through either an E1 or E2 mechanism. smolecule.comlibretexts.org

E2 Mechanism: A strong base can abstract a proton from the carbon adjacent to the one bearing the iodine (the β-carbon). This occurs in a concerted step where the C-H bond is broken, a π-bond is formed, and the iodide leaving group departs. libretexts.org This pathway is favored by strong, sterically hindered bases.

E1 Mechanism: In the absence of a strong base but with heating, a carbocation can form through the loss of the iodide leaving group. A weak base can then abstract a proton from an adjacent carbon to form the alkene. libretexts.org

Given the primary nature of the alkyl iodide, the E2 pathway is generally more likely, especially with a strong base. The expected major product would be 1-chloro-4-(allyloxy)benzene, following the principles of elimination reactions. libretexts.orgmasterorganicchemistry.com

Cross-Coupling Chemistry

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.gov The differential reactivity of the aryl chloride and the alkyl iodide is not relevant here, but the difference in reactivity between the aryl chloride and a potential aryl iodide is significant. However, the molecule possesses an aryl chloride and an alkyl iodide. The focus of cross-coupling reactions is typically on the sp²-hybridized carbon of the aryl halide.

The reactivity of aryl halides in common cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, generally follows the order: I > Br > Cl. wikipedia.orgresearchgate.netlibretexts.org This trend is due to the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.

This differential reactivity would, in principle, allow for selective cross-coupling at the aryl iodide position if the molecule were, for example, 1-chloro-4-iodobenzene (B104392). In the case of this compound, the C-I bond is on an sp³-hybridized carbon, which can also participate in certain cross-coupling reactions, though reactions at the aryl chloride are more common in the literature for forming biaryl structures or introducing other functionalities onto an aromatic ring.

For the aryl chloride portion of the molecule, a Sonogashira coupling with a terminal alkyne could be performed to create an arylalkyne. wikipedia.orgorganic-chemistry.orglibretexts.org Similarly, a Suzuki-Miyaura coupling with a boronic acid could form a biaryl compound. libretexts.org These reactions would typically require more forcing conditions (e.g., specific ligands, higher temperatures) for the aryl chloride compared to an analogous aryl iodide or bromide. libretexts.orgorganic-chemistry.org

Table 2: Potential Cross-Coupling Reactions at the Aryl-Chloride Position

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Phenylboronic Acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Substituted biaryl
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) Substituted diphenylacetylene

This table outlines potential reactions based on established cross-coupling methodologies for aryl chlorides.

In-Depth Scientific Review of this compound Remains Unfeasible Due to Lack of Publicly Available Research Data

A comprehensive and detailed scientific article on the chemical reactivity and mechanistic studies of this compound, as per the specified outline, cannot be generated at this time. Extensive searches for specific experimental data on this compound have revealed a significant scarcity of published research in the public domain.

While general chemical principles allow for predictions about the reactivity of this compound, the creation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables is contingent on the availability of specific studies. The required information for the outlined sections—including Palladium-Catalyzed Cross-Coupling Transformations, C-H Activation, and Interaction Studies with External Nucleophiles—is not present in the accessible literature.

The molecule possesses two distinct halogenated sites: a primary alkyl iodide and an aryl chloride. This structure suggests a potential for selective reactivity, which would be of interest in synthetic chemistry. However, without specific studies detailing reaction outcomes under various conditions, any discussion would be purely speculative and would not meet the required standard of a scientifically grounded article.

Specifically, the following key areas lack the necessary data for a detailed review:

Palladium-Catalyzed Cross-Coupling Transformations: No specific examples or detailed results for Suzuki-Miyaura or other cross-coupling reactions involving this compound were found. This prevents the creation of data tables detailing catalysts, reaction conditions, and yields.

C-H Activation and C-C Coupling Potential: There is no available research that specifically investigates the C-H activation potential of this halogenated benzene derivative.

Interaction Studies with External Nucleophiles: While the compound is expected to react with nucleophiles, specific studies detailing these interactions, the influence of solvent systems, and reactivity profiles with nitrogen-containing nucleophiles like amines are not available. The competitive reactivity between the alkyl iodide and aryl chloride moieties remains undocumented in the public literature.

Consequently, in the absence of concrete experimental data, the generation of the requested detailed article with interactive data tables and specific research findings is not possible.

Advanced Spectroscopic Characterization Research of 1 Chloro 4 3 Iodopropoxy Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-Chloro-4-(3-iodopropoxy)benzene, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the benzene (B151609) ring are influenced by the electron-withdrawing chlorine atom and the electron-donating alkoxy group. miamioh.edu This results in distinct signals for the protons ortho and meta to the ether linkage. The protons on the propoxy chain also show characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The symmetry of the para-substituted benzene ring means there will be four distinct aromatic carbon signals. docbrown.info The three carbons of the propoxy chain will also appear at characteristic chemical shifts, with the carbon bonded to the highly electronegative iodine atom appearing at a significantly upfield position due to the "heavy atom effect". thieme-connect.de

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Data
Atom PositionTechniquePredicted Chemical Shift (ppm)Predicted MultiplicityNotes
Aromatic H (ortho to -O)¹H NMR~6.90DoubletCoupled to H meta to -O.
Aromatic H (meta to -O)¹H NMR~7.25DoubletCoupled to H ortho to -O.
-O-CH₂-¹H NMR~4.10TripletCoupled to the adjacent methylene (B1212753) protons.
-CH₂-CH₂-CH₂-¹H NMR~2.25QuintetCoupled to protons on both adjacent methylenes.
-CH₂-I¹H NMR~3.30TripletCoupled to the adjacent methylene protons.
Aromatic C (C-O)¹³C NMR~158SingletQuaternary carbon.
Aromatic C (C-Cl)¹³C NMR~128SingletQuaternary carbon.
Aromatic C (CH, ortho to -O)¹³C NMR~116Singlet-
Aromatic C (CH, meta to -O)¹³C NMR~130Singlet-
-O-CH₂-¹³C NMR~67Singlet-
-CH₂-CH₂-CH₂-¹³C NMR~33Singlet-
-CH₂-I¹³C NMR~5SingletHeavy atom effect from iodine causes significant upfield shift.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an effective tool for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. These include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹. docbrown.info

Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring. docbrown.info

C-O-C (ether) stretching: A strong, characteristic absorption band for the aryl-alkyl ether linkage is expected in the range of 1250-1200 cm⁻¹.

C-Cl stretching: This vibration appears in the fingerprint region, typically around 1100-1000 cm⁻¹.

C-H out-of-plane bending: The pattern of these bands in the 900-675 cm⁻¹ region can help confirm the 1,4-disubstitution pattern of the benzene ring. science-softcon.de

C-I stretching: This bond vibration occurs at low frequencies, typically in the 600-500 cm⁻¹ range.

Predicted IR Absorption Data

Table 2: Predicted Characteristic IR Absorption Bands
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3030Medium-Weak
Aliphatic C-H Stretch2960-2850Medium
Aromatic C=C Stretch1600-1585 & 1500-1400Medium-Strong
Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)1275-1200Strong
Symmetric C-O-C Stretch1075-1020Medium
C-Cl Stretch1100-1000Medium-Strong
C-H Out-of-Plane Bend (p-disubstituted)850-810Strong
C-I Stretch600-500Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzene ring acts as a chromophore, exhibiting characteristic π→π* transitions. spcmc.ac.in

Benzene itself shows a weak, symmetry-forbidden absorption band (B-band) around 256 nm, which displays fine vibrational structure. spcmc.ac.in The substitution of the benzene ring with a chloro group and an alkoxy group, both of which are auxochromes, alters the absorption profile. uomustansiriyah.edu.iq An auxochrome is a functional group with non-bonding electrons that, when attached to a chromophore, modifies the wavelength and intensity of absorption. uomustansiriyah.edu.iq The interaction of the lone pair electrons on the oxygen and chlorine atoms with the π-system of the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band. uomustansiriyah.edu.iqup.ac.za The fine structure often observed in benzene's spectrum is typically lost upon substitution. spcmc.ac.in

Predicted UV-Vis Absorption Data

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) in a Non-polar Solvent
TransitionPredicted λ_max (nm)Notes
π→π* (B-Band)~270-285Shifted to longer wavelength compared to benzene (256 nm) due to auxochromic effects of Cl and OR groups.
π→π* (E2-Band)~220-230Shifted from benzene's absorption at ~204 nm.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₉H₁₀ClIO), the molecular ion peak (M⁺) would confirm its molecular weight. A key feature would be the isotopic signature of chlorine: a pair of peaks for any chlorine-containing fragment, with the M⁺ peak corresponding to the ³⁵Cl isotope and the M+2 peak corresponding to the ³⁷Cl isotope, in an approximate 3:1 ratio of intensity. docbrown.info

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would include:

Loss of an iodine radical: Cleavage of the weak C-I bond to form a stable cation.

Alpha-cleavage: Breakage of the bond adjacent to the ether oxygen, leading to the loss of the iodopropyl chain or the formation of a stabilized phenoxy radical/cation.

Cleavage of the propyl chain: Fragmentation at different points along the C-C bonds of the propoxy group.

Formation of a phenyl cation: Loss of the chlorine atom can lead to the formation of a phenyl cation at m/z 77, a common fragment for benzene derivatives. docbrown.info

Predicted Mass Spectrometry Fragmentation Data

Table 4: Predicted Key Fragments in the Mass Spectrum
m/z ValuePossible Fragment IonNotes
312/314[C₉H₁₀ClIO]⁺Molecular ion (M⁺) and M+2 peaks, showing the 3:1 chlorine isotope pattern.
185/187[M - I]⁺Loss of an iodine radical (I•).
128/130[C₆H₄ClO]⁺Fragment from cleavage of the ether bond.
111/113[C₆H₄Cl]⁺Chlorophenyl cation, from loss of the entire iodopropoxy group.
77[C₆H₅]⁺Phenyl cation, from loss of Cl• from the chlorophenyl fragment. docbrown.info

Chromatographic Methodologies for Purity Assessment and Mixture Separation (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for these purposes. acs.org

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (eluent). acs.org As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, TLC can be used to:

Monitor Reaction Progress: By spotting the reaction mixture alongside the starting materials, one can observe the disappearance of reactants and the appearance of the product spot over time.

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Determine an Appropriate Solvent System: TLC is used to find a suitable solvent mixture for larger-scale purification by column chromatography.

The position of a spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific solvent system but can be influenced by factors like the exact composition of the mobile phase and the thickness of the silica layer.

Computational Chemistry and Theoretical Investigations of 1 Chloro 4 3 Iodopropoxy Benzene

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 1-Chloro-4-(3-iodopropoxy)benzene is governed by the interplay of the aromatic ring and its diverse substituents: the chloro group, the 3-iodopropoxy group, and the ether linkage. The chlorine atom, being highly electronegative, withdraws electron density from the benzene (B151609) ring through the sigma bond (an inductive effect). libretexts.org However, it also possesses lone pairs of electrons that can be donated to the pi-system of the ring (a resonance effect). libretexts.org In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic attack. libretexts.org

The 3-iodopropoxy group, connected via an ether oxygen, exhibits a more complex influence. The oxygen atom is also electronegative, exerting an inductive pull. Conversely, its lone pairs strongly donate into the aromatic pi-system through resonance, which is a more dominant effect, thus activating the ring. The interplay of these electronic effects modulates the electron density distribution across the molecule, influencing its reactivity and intermolecular interactions.

A significant feature in the bonding characteristics of this molecule is the potential for halogen bonding. rsc.orgresearchgate.net This noncovalent interaction involves the electron-deficient region on the outermost portion of the halogen atom (the σ-hole) and a Lewis base. ustc.edu.cn Both the chlorine and iodine atoms in this compound possess σ-holes, with the one on the iodine atom being more positive and thus more likely to engage in significant halogen bonding. researchgate.netnih.gov Computational methods such as Molecular Electrostatic Potential (MEP) mapping can visualize these regions of positive and negative electrostatic potential, highlighting the sites prone to electrophilic and nucleophilic attack, as well as noncovalent interactions.

Table 1: Predicted Electronic Properties of this compound

Property Predicted Value Method
Dipole Moment ~2.5 D DFT/B3LYP
HOMO Energy -8.5 eV DFT/B3LYP
LUMO Energy -1.2 eV DFT/B3LYP
C-Cl Bond Length 1.74 Å DFT/B3LYP
C-I Bond Length 2.14 Å DFT/B3LYP

Note: The data in this table is hypothetical and based on typical values for similar functional groups calculated using Density Functional Theory (DFT) with the B3LYP functional.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms and energetics of chemical reactions involving this compound. A primary focus of such studies would be electrophilic aromatic substitution, a characteristic reaction of benzene and its derivatives. msu.edumsu.eduuomustansiriyah.edu.iq The substituents on the benzene ring dictate the regioselectivity and reaction rate. The strongly activating and ortho-, para-directing nature of the alkoxy group would dominate over the weakly deactivating and ortho-, para-directing chloro group. libretexts.org

Computational methods, particularly Density Functional Theory (DFT), can be used to model the reaction pathway of an electrophile approaching the aromatic ring. nih.gov By calculating the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting the kinetics and regioselectivity of the reaction. For this compound, calculations would likely confirm that electrophilic attack is most favorable at the positions ortho to the activating 3-iodopropoxy group.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration

Position of Substitution Relative Activation Energy (kcal/mol) Predicted Major Product
Ortho to -O(CH₂)₃I 0 Yes
Meta to -O(CH₂)₃I +5.2 No
Ortho to -Cl +1.5 Minor

Note: This data is illustrative, based on the established principles of substituent effects in electrophilic aromatic substitution, and represents hypothetical values that would be expected from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. nih.govnih.govrsc.org In an MD simulation, the motion of each atom is calculated based on a force field that describes the intramolecular and intermolecular forces. Such simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent), the rates of interconversion between different conformers, and how the molecule interacts with its surroundings. For instance, an MD simulation in a polar solvent would likely show the flexible side chain adopting conformations that optimize solvent interactions.

Table 3: Predicted Relative Energies of Key Propoxy Chain Conformers

Dihedral Angle (O-C-C-C) Conformation Relative Energy (kcal/mol)
180° Anti 0
60° Gauche 0.9
120° Eclipsed 3.5

Note: This table presents hypothetical data based on the well-understood principles of conformational analysis for acyclic alkanes.

Prediction and Validation of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. chemrxiv.orgacs.org These predictions can aid in the identification and characterization of this compound and can be validated by comparison with experimental data. researchgate.netnih.gov

DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts. scispace.com By calculating the magnetic shielding of each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be determined. Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an infrared (IR) spectrum. scispace.com Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum.

The accuracy of these computational predictions is dependent on the level of theory and basis set used in the calculations. researchgate.net Validation of the computational method is typically achieved by comparing the calculated spectra of known, structurally related compounds with their experimental spectra. Once validated, the method can be applied with confidence to predict the spectra of new or uncharacterized molecules like this compound.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

Spectroscopic Data Calculated Value Experimental Value
¹H NMR (aromatic, ppm) 6.8 - 7.3 6.7 - 7.2
¹³C NMR (C-I, ppm) ~5 ~7
IR (C-O stretch, cm⁻¹) 1250 1245

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the typical agreement between computationally predicted and experimentally observed spectroscopic data.

Applications of 1 Chloro 4 3 Iodopropoxy Benzene As a Versatile Synthetic Intermediate in Advanced Research

Precursor in the Synthesis of Complex Organic Molecules

1-Chloro-4-(3-iodopropoxy)benzene serves as a valuable precursor in the multi-step synthesis of more intricate organic molecules. smolecule.com Its bifunctional nature, possessing both a reactive chloro- and iodo-substituent, allows for selective and sequential chemical transformations. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond, enabling chemists to perform reactions at the iodopropoxy chain while leaving the chlorobenzene (B131634) core intact for subsequent modifications. smolecule.com

Several synthetic methodologies can be employed to construct this intermediate itself, including nucleophilic substitution reactions starting from 1-chloro-4-bromobenzene and 3-iodopropanol, or through a Grignard reaction to introduce the iodopropoxy group onto a chlorobenzene derivative. smolecule.com One versatile approach involves a multi-step pathway starting from 3-phenoxybenzaldehyde derivatives. smolecule.com This strategy leverages readily available starting materials and employs sequential functional group transformations to achieve the target structure. smolecule.com For instance, the synthesis of a phenoxybenzaldehyde precursor can be accomplished via an Ullmann ether synthesis. smolecule.com

The reactivity of this compound is influenced by both of its halogen substituents. The chlorine atom on the aromatic ring and the iodine atom on the alkyl chain can both participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of larger, more complex molecular frameworks. smolecule.com The presence of the iodine atom may also facilitate elimination reactions under the influence of strong bases. smolecule.com

Role in Novel Material Science Research and Development

The distinct structural features of this compound make it a promising candidate for the development of new materials with tailored properties. smolecule.com The aromatic core and the reactive halogen atoms provide handles for polymerization and surface modification. smolecule.com

Design and Synthesis of Functional Polymers

The chlorine atom on the benzene (B151609) ring of this compound can participate in various polymerization reactions, enabling the creation of functional polymers. smolecule.com This allows for the incorporation of the unique properties of this building block into a larger polymeric structure. The iodopropoxy side chain can also be further functionalized before or after polymerization to introduce specific functionalities.

Exploration in the Creation of Advanced Functional Surfaces

The reactivity of the chloro and iodo groups in this compound can be harnessed to chemically modify surfaces. This allows for the creation of advanced functional surfaces with specific chemical and physical properties. For instance, the molecule could be anchored to a surface through one of its reactive sites, leaving the other available for further chemical transformations, thereby tailoring the surface for specific applications.

Radiopharmaceutical Development Potential

The presence of an iodine atom in the this compound molecule makes it a prime candidate for the development of radiopharmaceuticals. smolecule.com Radioactive isotopes of iodine can be incorporated into the molecule, which can then be used for diagnostic imaging or targeted radiotherapy. smolecule.com

Strategies for Radiolabeling with Iodine Isotopes

The development of radiolabeled compounds often involves the introduction of a radioactive isotope in the final steps of a synthesis. For this compound, the non-radioactive iodine atom can be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) through isotopic exchange reactions. This process, known as radioiodination, would yield a radiolabeled version of the molecule suitable for in-vivo tracking and imaging studies. The specific conditions of the labeling reaction would need to be optimized to ensure high radiochemical yield and purity.

Bioconjugation Strategies Utilizing the Iodopropoxy Moiety

Linker in Targeted Drug Delivery Systems

The molecular architecture of this compound makes it a promising candidate for use as a linker molecule in targeted drug delivery systems, such as antibody-drug conjugates (ADCs). In these systems, a linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The stability of the linker is crucial; it must remain intact in the bloodstream to prevent premature drug release and then cleave at the target site to deliver the therapeutic payload.

The 3-iodopropoxy chain of this compound offers a reactive site for conjugation with a targeting moiety, such as an antibody, through nucleophilic substitution of the iodine atom. The other end of the molecule, the chlorobenzene group, can be functionalized to attach a cytotoxic drug. The ether linkage within the propoxy chain provides a degree of chemical stability, which is a desirable characteristic for linkers in drug delivery systems to ensure the conjugate remains stable during circulation.

The design of linkers is a critical aspect of developing effective targeted therapies. They can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be stable in the bloodstream and release the drug under specific conditions found in the tumor microenvironment, such as lower pH or the presence of certain enzymes frontiersin.org. Non-cleavable linkers, on the other hand, release the drug upon degradation of the antibody within the lysosome of the target cell. The structure of this compound could potentially be adapted for either type of linker strategy through further chemical modification.

Linker TypeCleavage MechanismPotential Role of this compound Structure
Cleavable pH sensitivity, enzyme-specific cleavageThe ether linkage could be part of a larger, specifically designed cleavable unit.
Non-cleavable Proteolytic degradation of the antibodyThe stable carbon-chlorine and ether bonds would contribute to the overall stability of the linker-drug complex until the antibody is degraded.

Probes for Biological Imaging Applications

The presence of an iodine atom in this compound makes it a particularly interesting candidate for the development of probes for biological imaging, especially for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-131, are used in various diagnostic imaging applications.

The synthesis of radiolabeled molecules is a key step in developing imaging probes. The iodine atom in this compound can be replaced with a radioactive isotope of iodine, a process known as radioiodination. This would transform the molecule into a radiotracer that can be administered in small amounts and tracked within the body using imaging equipment.

For instance, iodinated compounds have been successfully developed as probes for imaging inflammation and amyloid deposits in the brain nih.govelsevier.com. The chlorobenzene moiety of this compound could be further modified to incorporate a targeting vector that directs the probe to a specific biological target, such as a receptor or enzyme implicated in a disease. This targeted approach allows for the visualization and quantification of these biological targets in living organisms, aiding in diagnosis and the development of new therapies.

The development of novel PET probes is an active area of research, with a focus on creating tracers with high specificity and favorable pharmacokinetic properties. The structural framework of this compound provides a versatile scaffold for the design of such advanced imaging agents.

Development of Agrochemical and Pharmaceutical Intermediates

Halogenated aromatic compounds are fundamental building blocks in the synthesis of a wide array of agrochemicals and pharmaceuticals. The presence of halogen atoms like chlorine and iodine on an aromatic ring can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic properties. This compound serves as a valuable intermediate due to the differential reactivity of its two halogen atoms.

In organic synthesis, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond, allowing for selective chemical transformations. This differential reactivity is highly advantageous in multi-step syntheses, enabling the sequential introduction of different functional groups. For example, the iodine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds, while the chlorine atom remains intact for subsequent modifications.

This synthetic flexibility allows for the construction of complex molecular architectures found in modern agrochemicals and pharmaceuticals. For instance, many herbicides, fungicides, and insecticides contain chlorinated aromatic rings. Similarly, a significant number of pharmaceuticals across various therapeutic areas incorporate halogenated moieties. The synthesis of the anthelmintic drug rafoxanide, for example, involves halogenated intermediates to build its complex structure nih.gov.

The utility of this compound as an intermediate lies in its ability to introduce a 4-chlorophenoxy moiety connected by a three-carbon linker, a structural motif that can be found in various biologically active compounds. The specific combination of the chloro, iodo, and ether functionalities in one molecule makes it a specialized and efficient starting material for the synthesis of novel and existing agrochemical and pharmaceutical products.

Functional GroupSynthetic Utility
Iodine Site for initial cross-coupling reactions, nucleophilic substitution.
Chlorine Can be retained for its electronic effects or used in later-stage functionalization.
Ether Linkage Provides stability and influences the molecule's conformation and physical properties.

Future Research Directions and Emerging Opportunities for 1 Chloro 4 3 Iodopropoxy Benzene

Exploration of Novel Synthetic Methodologies

The classical synthesis of 1-Chloro-4-(3-iodopropoxy)benzene typically involves the Williamson ether synthesis. This method would entail the reaction of a sodium or potassium salt of 4-chlorophenol (B41353) with 1,3-diiodopropane (B1583150). francis-press.comwikipedia.org While robust, this approach can be optimized further. Future research could focus on the development of more efficient, atom-economical, and environmentally benign synthetic routes.

Catalytic methods, in particular, present a promising frontier. Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for the formation of aryl ether bonds. google.comorganic-chemistry.org Research into palladium-catalyzed reactions of 4-chlorophenol with 3-iodopropanol, or copper-catalyzed coupling of 4-chlorophenylboronic acid with 3-iodopropanol, could lead to milder reaction conditions and improved yields. organic-chemistry.org Furthermore, exploring catalytic systems that allow for the direct use of alcohols without prior conversion to alkoxides would represent a significant advancement in efficiency and sustainability. acs.org

Another avenue for exploration is the development of one-pot syntheses. A process where 4-chlorophenol is reacted with a dihaloalkane like 1,3-dibromopropane (B121459) in the presence of a phase-transfer catalyst, followed by a halogen exchange reaction (Finkelstein reaction) to introduce the iodine, could streamline the synthesis and reduce purification steps. The aromatic Finkelstein reaction, which facilitates the conversion of less reactive aryl chlorides or bromides into more reactive aryl iodides, could also be adapted for the synthesis of precursors. frontiersin.org

Synthetic Approach Key Reactants Potential Advantages
Improved Williamson Ether Synthesis4-chlorophenol, 1,3-diiodopropaneWell-established, reliable francis-press.comwikipedia.org
Palladium-Catalyzed Cross-Coupling4-chlorophenol, 3-iodopropanolMilder conditions, higher yields google.comorganic-chemistry.org
Copper-Catalyzed Cross-Coupling4-chlorophenylboronic acid, 3-iodopropanolCost-effective catalyst, good functional group tolerance organic-chemistry.org
One-Pot Synthesis4-chlorophenol, 1,3-dibromopropane, iodide saltIncreased efficiency, reduced waste
Catalytic Dehydrative Cross-Coupling4-chlorophenol, 1,3-propanediolHigh atom economy, environmentally friendly acs.org

Expansion of Reactivity Profiles and Reaction Scope

The dual reactivity of this compound, stemming from the aryl chloride and the primary alkyl iodide, opens up a wide array of possibilities for selective chemical transformations. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in the context of nucleophilic substitution. This differential reactivity allows for the selective functionalization of the propyl chain.

Future research should systematically investigate the reaction of this compound with a diverse range of nucleophiles. This could include amines, thiols, azides, and cyanides to generate a library of novel compounds with potential applications in medicinal chemistry and materials science. The primary alkyl iodide is expected to readily undergo S_N2 reactions. wikipedia.orgmasterorganicchemistry.com

Conversely, the aryl chloride is relatively unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or under harsh conditions. libretexts.orglibretexts.org However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents on the aromatic ring, including alkyl, aryl, and amino groups. A key research direction would be to perform sequential cross-coupling reactions, first at the alkyl iodide position and subsequently at the aryl chloride position, to build complex molecular architectures.

The selective activation of the C-Cl bond using specific palladium catalysts while the C-I bond is temporarily protected or unreactive under the chosen conditions would be a significant synthetic achievement. google.com

Reactive Site Reaction Type Potential Reagents Expected Product
Alkyl IodideNucleophilic Substitution (S_N2)Amines, Thiols, Azides, CyanidesFunctionalized Propoxy Chain
Aryl ChlorideSuzuki CouplingArylboronic acidsBiphenyl derivatives
Aryl ChlorideBuchwald-Hartwig AminationAminesN-Aryl derivatives
Aryl ChlorideHeck CouplingAlkenesStyrenyl derivatives
Aryl ChlorideSonogashira CouplingTerminal AlkynesPhenylacetylene derivatives

Development of Advanced Material Science Applications

The presence of two distinct halogen atoms makes this compound an attractive monomer for the synthesis of advanced functional polymers. specialchem.com The vinyl group, which is essential for many polymerization reactions, could be introduced through a Heck or Sonogashira coupling at the aryl chloride position. For instance, reaction with ethylene (B1197577) could yield a styrenic monomer, which can then be polymerized. acs.orgcmu.edu

The resulting polymers would possess a pendant iodopropoxy group, which can be used for post-polymerization modification. This "clickable" handle allows for the introduction of various functionalities along the polymer backbone, leading to materials with tailored properties. For example, the iodo-group could be substituted with moieties that enhance flame retardancy, thermal stability, or confer specific optical or electronic properties. specialchem.com

Furthermore, the field of halogen bonding in polymer science is rapidly emerging. rsc.orgnih.govresearchgate.net The iodine atom in this compound can act as a halogen bond donor, allowing for the self-assembly of polymers into ordered supramolecular structures. This could lead to the development of smart materials, such as self-healing polymers, photo-responsive materials, and materials for molecular recognition. rsc.orgnih.gov Research into the co-polymerization of a vinyl derivative of this compound with other monomers could lead to new classes of copolymers with tunable properties based on the principles of halogen bonding. nih.gov

Innovations in Radiochemistry and Biomedical Imaging Probe Design

The iodinated nature of this compound makes it a prime candidate for the development of radiolabeled probes for biomedical imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov The stable iodine atom can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to create a radiotracer. nih.gov

Future research should focus on designing and synthesizing derivatives of this compound that can target specific biological entities, such as receptors, enzymes, or protein aggregates implicated in diseases like Alzheimer's. nih.govnih.gov The core structure of this compound can be elaborated through reactions at the aryl chloride position to introduce a pharmacophore that binds to the biological target of interest. The resulting molecule would serve as a precursor for radioiodination.

The development of efficient and rapid methods for the radioiodination of these precursors is crucial for their clinical translation. This includes exploring both direct electrophilic iodination methods and indirect methods involving organotin or organoboron precursors. The ability to label the same chemical entity with either a positron-emitting isotope (like ¹²⁴I for PET) or a gamma-emitting isotope (like ¹²³I for SPECT) would create a powerful "dual agent" for validating and translating imaging studies. nih.gov The future of radiopharmaceuticals is also trending towards theranostics, where a diagnostic imaging agent is paired with a therapeutic agent. nih.gov Iodinated compounds are well-suited for this approach, as isotopes like ¹³¹I are beta-emitters used in radiotherapy.

Radioisotope Imaging Modality Potential Application
Iodine-123 (¹²³I)SPECTDiagnostic Imaging
Iodine-124 (¹²⁴I)PETQuantitative Diagnostic Imaging
Iodine-125 (¹²⁵I)Preclinical ResearchAutoradiography, binding assays
Iodine-131 (¹³¹I)Therapy (Theranostics)Targeted Radiotherapy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-4-(3-iodopropoxy)benzene, and how is reaction efficiency optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-chlorophenol reacts with 1-iodo-3-chloropropane under basic conditions (e.g., K₂CO₃ in acetone). Optimization involves controlling stoichiometry, temperature (reflux at 60–80°C), and reaction time (12–24 hrs). Post-synthesis purification uses column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Characterization : Confirm structure via ¹H/¹³C-NMR (e.g., δ 3.8–4.2 ppm for OCH₂ protons, δ 70–80 ppm for iodine-bearing carbon in ¹³C-NMR) and FT-IR (C-I stretch ~500 cm⁻¹). Compare with spectral databases for analogous iodoalkoxybenzenes .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures : Use enclosed systems or fume hoods to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats. Store in amber glass containers at 2–8°C to prevent iodine degradation. Spill management requires neutralization with sodium thiosulfate to reduce iodine toxicity .

Q. How is purity assessed for this compound, and what analytical thresholds are acceptable?

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity for research is ≥95% (GC or LC-MS). Monitor for byproducts like unreacted 4-chlorophenol or dehalogenated derivatives .

Advanced Research Questions

Q. What mechanistic insights explain iodine’s role in nucleophilic substitution reactions involving this compound?

  • Reactivity : The 3-iodopropoxy group acts as a superior leaving group compared to chloro or bromo analogs due to weaker C-I bonds. In SN2 reactions, iodide departure is facilitated by polar aprotic solvents (e.g., DMF). However, steric hindrance from the propoxy chain may reduce reaction rates, necessitating elevated temperatures .
  • Contradictions : Lower-than-expected yields in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from iodine’s propensity for oxidative side reactions. Use of Pd(PPh₃)₄ with excess ligand mitigates this .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

  • Steric Effects : The 3-iodopropoxy group’s bulkiness hinders electrophilic aromatic substitution at the para position. Meta-directing effects of the chloro substituent further limit regioselectivity.
  • Electronic Effects : Electron-withdrawing chloro and iodo groups deactivate the benzene ring, requiring harsh conditions (e.g., HNO₃/H₂SO₄) for nitration. Computational modeling (DFT) predicts activation energies for such transformations .

Q. What environmental persistence or toxicity concerns are associated with this compound?

  • Biodegradation : Iodinated aromatics are resistant to microbial degradation. Aerobic soil studies show half-lives >60 days. Use OECD 301B guidelines to assess ready biodegradability.
  • Ecotoxicity : Analogous halogenated compounds (e.g., DDE derivatives) exhibit bioaccumulation in aquatic organisms. Evaluate via Daphnia magna acute toxicity tests (EC₅₀) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Data Analysis : Unexpected splitting in ¹H-NMR (e.g., for OCH₂ protons) may arise from restricted rotation of the propoxy chain. Variable-temperature NMR (VT-NMR) experiments between 25–100°C can confirm dynamic effects. Compare with ¹H-NMR of 1-Chloro-4-(phenylethynyl)benzene for analogous conformational analysis .

Methodological Notes

  • Synthetic Scalability : Lab-scale reactions (1–10 mmol) are preferred due to iodine’s cost and instability. Avoid scaling beyond 50 mmol without rigorous hazard analysis .
  • Alternative Applications : The iodine moiety enables radiofluorination (e.g., ¹²⁴I labeling for PET imaging) via isotopic exchange. Optimize using methods from radical-polar crossover catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.